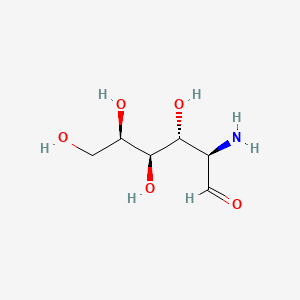
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group on the phenyl ring, and a propionic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propionic Acid Moiety: The protected amino group is then reacted with 3-methoxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid.
Reduction: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-methoxy-phenyl)-propanol.
Substitution: 2-Amino-methyl-3-(3-methoxy-phenyl)-propionic acid.
科学的研究の応用
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and biologically active molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
2-(Tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid: Lacks the methoxy group on the phenyl ring.
2-(Tert-butoxycarbonylamino-methyl)-3-(4-methoxy-phenyl)-propionic acid: Has the methoxy group at the para position instead of the meta position.
2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
886364-91-6 |
|---|---|
分子式 |
C16H23NO5 |
分子量 |
309.36 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19) |
InChIキー |
SUANLYCZPPNHCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)





